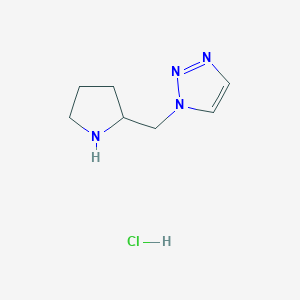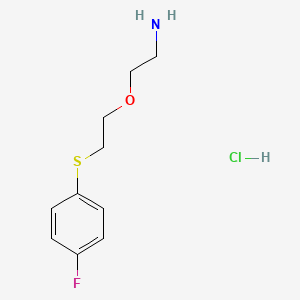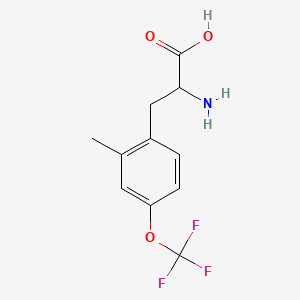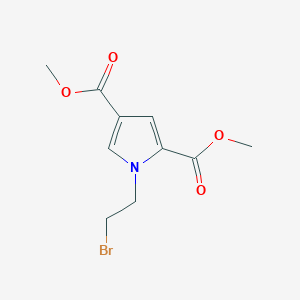
3-(喹啉-6-氧基)丙-1-胺盐酸盐
描述
“3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” comprises a quinoline ring attached to a propan-1-amine via an ether linkage . The hydrochloride indicates the presence of a chloride ion, which likely associates with the amine group to form a salt.Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” are not fully detailed in the literature. The compound has a molecular weight of 238.71 . Other properties such as boiling point and storage conditions are not specified .科学研究应用
防腐材料
喹啉衍生物已被确认为金属表面的有效防腐剂。它们通过配位键与金属原子形成高度稳定的螯合配合物,从而适用于保护金属免受腐蚀。这一特性在开发用于工业应用的新材料和涂层方面尤为重要 (Verma, Quraishi, & Ebenso, 2020).
免疫应答调节剂
咪喹莫特及其类似物(包括喹啉衍生物)充当免疫应答调节剂。它们以能够诱导细胞因子(如 IFN-α、-β 和各种白细胞介素)产生而闻名,而本身在体外没有抗病毒或抗增殖活性。这使得它们可用作治疗各种皮肤病的局部用药,展示了喹啉衍生物在免疫学和皮肤病学中的治疗潜力 (Syed, 2001).
抗肿瘤和抗菌剂
喹啉和喹唑啉生物碱由于其抗肿瘤、抗疟疾、抗菌、抗真菌和抗病毒活性而成为重要的研究热点。奎宁和喜树碱这两种重要的喹啉生物碱的发现分别导致了新的抗疟疾药和抗癌药的开发。这凸显了喹啉衍生物在发现和开发新的治疗剂中的作用 (Shang et al., 2018).
神经保护剂
色氨酸代谢的犬尿氨酸途径涉及喹啉酸(一种具有自由基产生特性的强效神经毒素)和犬尿酸(一种神经保护剂)。大脑中这些物质之间的平衡对于开发神经系统疾病的治疗方法具有重要意义,表明喹啉衍生物在神经保护和神经退行性疾病治疗中的潜力 (Vámos et al., 2009).
绿色化学方法
使用绿色化学原理合成喹啉及其衍生物是一个日益受到关注的领域。努力减少在喹啉支架合成中使用有害化学品、溶剂和催化剂对于环境可持续性和安全性至关重要。这反映了喹啉衍生物在可持续化学实践中更广泛的应用 (Nainwal et al., 2019).
未来方向
The future directions for research on “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Given the interest in quinoline derivatives in medicinal chemistry, these compounds may have potential applications in drug development .
作用机制
Target of Action
Mode of Action
It’s known that the quinoline moiety is a key pharmacophore in many bioactive compounds, contributing to a wide range of biological activities .
Result of Action
Compounds with a quinoline moiety have been associated with diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-hiv activity .
生化分析
Biochemical Properties
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. Alternatively, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride may bind to a regulatory site on an enzyme, leading to its activation. These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride can change over time. This compound’s stability and degradation are important factors to consider. Over time, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride may exhibit toxic or adverse effects, impacting the overall health of the animal .
Metabolic Pathways
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production of essential metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride within cells and tissues are crucial for its activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. These interactions can affect the compound’s activity and overall effectiveness .
Subcellular Localization
The subcellular localization of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are critical for understanding the compound’s activity and overall effects on cellular function .
属性
IUPAC Name |
3-quinolin-6-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVTFARKNNAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)






![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
